(S)-1-(5-Fluoro-2-methylphenyl)butan-1-amine hcl
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Overview
Description
(S)-1-(5-Fluoro-2-methylphenyl)butan-1-amine hydrochloride is a chiral amine compound that features a fluorinated aromatic ring. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Fluoro-2-methylphenyl)butan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-methylbenzaldehyde and a suitable chiral amine.
Formation of Intermediate: The aldehyde undergoes a reductive amination reaction with the chiral amine to form the intermediate (S)-1-(5-Fluoro-2-methylphenyl)butan-1-amine.
Hydrochloride Salt Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-Fluoro-2-methylphenyl)butan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(5-Fluoro-2-methylphenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring and chiral amine group may contribute to its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(5-Fluoro-2-methylphenyl)ethan-1-amine: A similar compound with a shorter carbon chain.
(S)-1-(5-Fluoro-2-methylphenyl)propan-1-amine: A similar compound with a different carbon chain length.
Uniqueness
(S)-1-(5-Fluoro-2-methylphenyl)butan-1-amine hydrochloride is unique due to its specific structural features, such as the fluorinated aromatic ring and the chiral center, which may impart distinct biological and chemical properties.
Properties
Molecular Formula |
C11H17ClFN |
---|---|
Molecular Weight |
217.71 g/mol |
IUPAC Name |
(1S)-1-(5-fluoro-2-methylphenyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H16FN.ClH/c1-3-4-11(13)10-7-9(12)6-5-8(10)2;/h5-7,11H,3-4,13H2,1-2H3;1H/t11-;/m0./s1 |
InChI Key |
FPFDYLWZWZRYFN-MERQFXBCSA-N |
Isomeric SMILES |
CCC[C@@H](C1=C(C=CC(=C1)F)C)N.Cl |
Canonical SMILES |
CCCC(C1=C(C=CC(=C1)F)C)N.Cl |
Origin of Product |
United States |
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